2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline
Description
2-Methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline is a synthetic small molecule characterized by a central aniline core substituted with a methoxy group at position 2 and an (E)-configured sulfonylethenyl group at position 5. The sulfonylethenyl moiety connects to a 3,4,5-trimethoxyphenyl ring, a structural motif commonly associated with tubulin-binding agents and anticancer activity .
Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline |
InChI |
InChI=1S/C18H21NO6S/c1-22-15-6-5-12(9-14(15)19)7-8-26(20,21)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,19H2,1-4H3/b8-7+ |
InChI Key |
ZNQCSGBWWWHXOY-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/S(=O)(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CS(=O)(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline involves several steps. One common synthetic route includes the reaction of 2-methoxyaniline with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including sulfonylation and subsequent purification steps, to yield the final compound .
Chemical Reactions Analysis
2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuroprotective Activity
Recent studies have highlighted the compound's neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The incorporation of carbamate functional groups enhances its ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition is crucial for improving cognitive functions and mitigating symptoms associated with neurodegeneration .
Case Study: Parkinson’s Disease Treatment
A notable study demonstrated that 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline exhibited significant inhibitory activity against acetylcholinesterase compared to traditional medications like rivastigmine. The findings suggest that this compound could serve as a promising candidate for developing new therapies aimed at delaying the progression of Parkinson's disease and alleviating dementia symptoms .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions for administration via multiple routes, including oral, topical, and parenteral methods. Its versatility in formulation allows for tailored therapeutic approaches depending on the patient's needs and the specific condition being treated .
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Styryl and Sulfonyl-Containing Analogs
-
- Structure: (E)-2-Methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline.
- Key Differences: The sulfonyl group is part of a styryl chain (C=C linked to 2,4,6-trimethoxyphenyl), whereas the target compound features a direct sulfonylethenyl bridge to 3,4,5-trimethoxyphenyl.
- Relevance: The positional isomerism of methoxy groups (2,4,6 vs. 3,4,5) may alter tubulin-binding affinity due to steric or electronic effects .
- Erianin (): Structure: 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)-ethyl]-phenol. Comparison: Lacks the sulfonyl group but shares the 3,4,5-trimethoxyphenyl motif. Erianin exhibits anticancer activity but suffers from poor aqueous solubility, necessitating advanced formulations like liposomes . The sulfonylethenyl group in the target compound may enhance solubility or stability.
Triazole-Linked Analogs
-
- Structure: 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline.
- Activity: Inhibits tubulin polymerization (IC₅₀ = 4.8 μM) via hydrogen bonding with β-tubulin residues .
- Comparison: Replacing the sulfonylethenyl linker with a triazole reduces potency compared to combretastatin A-4 (IC₅₀ ~1 μM) but improves synthetic accessibility via click chemistry.
Benzothiophene Acrylonitrile Derivatives
- Compounds 31–33 ():
- Structures: Z/E-configurations of benzothiophene acrylonitriles with 3,4- or 3,4,5-trimethoxyphenyl groups.
- Activity: GI₅₀ values <10–100 nM across 60 cancer cell lines. Overcame P-glycoprotein-mediated resistance, a common issue with taxanes and vinca alkaloids .
- Comparison: The acrylonitrile group enhances rigidity and binding affinity compared to the sulfonylethenyl linker in the target compound.
Ethylsulfonyl Aniline Derivatives
Key Research Findings and Implications
- Structural Flexibility : The sulfonylethenyl linker in the target compound may balance rigidity and solubility better than triazoles or ethylsulfonyl groups .
- Synthetic Accessibility : Ethylsulfonyl aniline derivatives () demonstrate feasible routes for sulfonyl-containing analogs, though multi-step synthesis remains challenging .
Biological Activity
2-Methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline, commonly referred to as Rigosertib, is a synthetic compound with notable biological activities, particularly in the field of oncology. This article reviews its chemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C21H25NO8S
- Molecular Weight : 451.49 g/mol
- Melting Point : 172-174 °C
- Solubility : Soluble in DMSO
- pKa : 4.23
| Property | Value |
|---|---|
| Molecular Weight | 451.49 g/mol |
| Melting Point | 172-174 °C |
| Solubility | Soluble in DMSO |
| pKa | 4.23 |
Rigosertib functions primarily as a microtubule destabilizing agent and a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). The inhibition of PLK1 disrupts cell cycle progression and induces apoptosis in cancer cells. Its IC50 value is reported to be as low as 9 nM, indicating a potent effect against PLK1 activity .
Anticancer Properties
Rigosertib has been extensively studied for its anticancer properties. It has shown efficacy in various types of cancers, particularly in high-risk myelodysplastic syndromes (MDS) and solid tumors.
-
High-Risk Myelodysplastic Syndromes :
- Rigosertib has been investigated in clinical trials for patients with high-risk MDS, demonstrating improved overall survival rates compared to standard therapies .
- A study indicated that Rigosertib can induce apoptosis in MDS cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
- Solid Tumors :
Clinical Trials
Several clinical trials have evaluated the effectiveness of Rigosertib:
- Phase II Trial :
- Combination Therapy :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline, and how can they be methodologically addressed?
- Answer : Synthesis challenges include regioselective sulfonylation and maintaining the E-configuration of the ethenyl bridge. A multi-step approach is recommended:
Start with a substituted aniline (e.g., 4-methoxybenzene-1-sulfonyl chloride) for sulfonylation .
Use Na₂SO₃/NaHCO₃ for sulfinate formation, followed by coupling with 3,4,5-trimethoxyphenylboronic acid under palladium catalysis to ensure stereochemical control .
Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like dinitro derivatives, which may form under acidic nitration conditions .
- Critical Step : Hydrogenation with Pd/C to reduce nitro intermediates while preserving sulfone integrity (yield: ~90%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) .
- HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]⁺ expected at m/z ~458).
- X-ray crystallography (if crystalline): Resolve sulfone geometry and methoxy group orientations .
- Common Pitfall : Overlooked rotational isomers in solution-phase NMR; use variable-temperature NMR to detect conformational flexibility .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer : Prioritize assays aligned with structural analogs (e.g., tubulin polymerization inhibition):
Tubulin polymerization assay : Compare IC₅₀ values with Combretastatin A4 (IC₅₀ = 1–2 µM) .
Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., PC-3 prostate, MDA-MB-231 breast) with EC₅₀ thresholds <10 µM indicating potency .
- Control : Include Combretastatin A4 phosphate (CA4P) as a positive control for vascular disruption .
Advanced Research Questions
Q. How does the sulfone moiety influence bioactivity compared to non-sulfonylated analogs (e.g., Combretastatin A4)?
- Answer : The sulfone group:
- Enhances metabolic stability by resisting oxidative degradation compared to ethereal or ester linkages .
- Reduces tubulin-binding affinity due to steric hindrance, as seen in analogs where IC₅₀ values increase from 1 µM (CA4) to 4.8 µM in triazole-modified derivatives .
- Experimental Validation : Perform molecular docking to compare binding poses in the colchicine pocket of β-tubulin, focusing on hydrogen bonds with Thr179 or Asn258 .
Q. What conflicting data exist regarding this compound’s in vivo efficacy, and how can they be resolved?
- Contradiction : While STA-9584 (a related metabolite) shows tumor regression in xenograft models , some sulfonylated analogs exhibit reduced bioavailability due to poor membrane permeability.
- Resolution Strategies :
Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tumor targeting .
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS; compare with CA4P’s 15–30 min half-life .
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer potency?
- Methodology :
Modify substituents : Replace 3,4,5-trimethoxy groups with halogenated or methylenedioxy moieties to enhance hydrophobic interactions .
Isosteric replacement : Substitute the sulfone with a triazole (as in Compound 38 ) to balance steric effects and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
